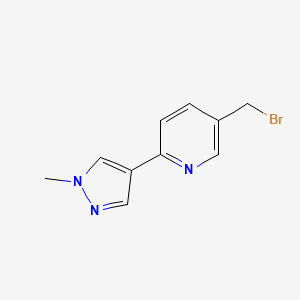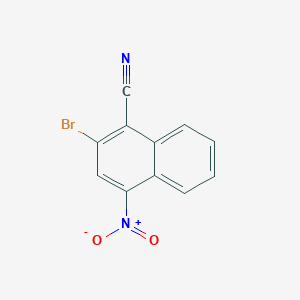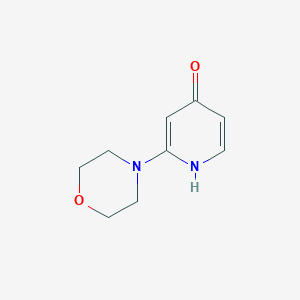
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is a stereoisomer of a hexose sugar. It is a derivative of glucose, characterized by its four hydroxyl groups and an aldehyde group. This compound is significant in various biochemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of glucose derivatives under controlled conditions. The reaction typically requires specific catalysts and reagents to ensure the correct stereochemistry is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound often involves enzymatic processes. Enzymes such as glucose oxidase can be used to selectively oxidize glucose to produce the desired compound. This method is preferred due to its efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.
Biology
In biological research, this compound is used to study carbohydrate metabolism and enzyme specificity. It serves as a model compound for understanding the behavior of hexose sugars in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their roles in treating metabolic disorders and as potential drug candidates.
Industry
Industrially, this compound is used in the production of various biochemicals and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its molecular targets include enzymes such as glucose oxidase and hexokinase, which play crucial roles in glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
Glucose: A common hexose sugar with similar structural features but different stereochemistry.
Galactose: Another hexose sugar with a different arrangement of hydroxyl groups.
Mannose: A hexose sugar with a different stereochemical configuration.
Uniqueness
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its role in various metabolic pathways make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6+/m1/s1 |
InChI Key |
VRYALKFFQXWPIH-SRQIZXRXSA-N |
Isomeric SMILES |
C(C=O)[C@H]([C@@H]([C@H](CO)O)O)O |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)


![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)


![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)

![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
